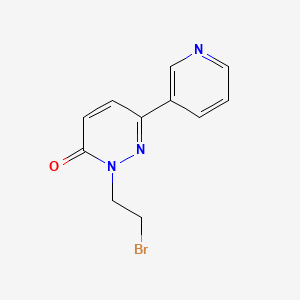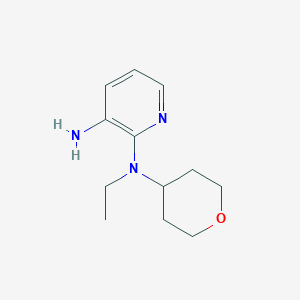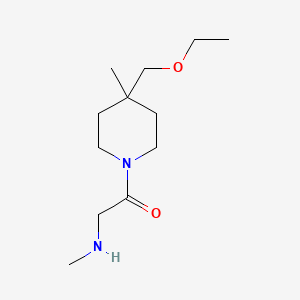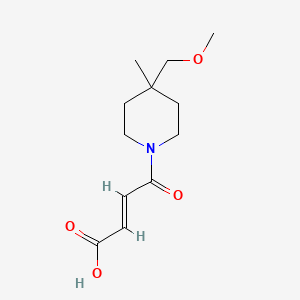
2-(2-Bromethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-on
Übersicht
Beschreibung
“2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms, and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a bromoethyl group, which is a two-carbon alkyl group with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyridine rings, along with the bromoethyl group. The exact structure would depend on the specific locations of these groups within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromoethyl group, which could undergo various reactions due to the presence of the bromine atom. For example, it could participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make it relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
Pyridazinonderivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie können als Inhibitoren von Enzymen wie Phosphodiesterase 4 (PDE4) wirken, die eine Rolle bei Entzündungsprozessen spielen .
Herz-Kreislauf-Medikamente
Ursprünglich wurden Pyridazinonderivate auf der Suche nach neuen Herz-Kreislauf-Medikamenten aufgrund ihrer potenziellen Wirkungen auf die Herzfunktion und den Blutdruck untersucht .
Antimikrobielle Aktivität
Diese Verbindungen haben ein breites Spektrum an antimikrobiellen Aktivitäten gezeigt, was sie zu Kandidaten für die Entwicklung neuer Antibiotika macht .
Antidepressive Eigenschaften
Pyridazinonderivate können antidepressive Wirkungen zeigen und bieten so potenzielle neue Wege zur Behandlung von Depressionen .
Krebsforschung
Einige Pyridazinonderivate wurden auf ihre Antikrebsaktivitäten untersucht, was möglicherweise neue Optionen für die Krebstherapie bietet .
Agrochemische Anwendungen
Über Arzneimittel hinaus wurden diese Verbindungen auch in Agrochemikalien wie Herbiziden und Antifeedants eingesetzt .
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is still not fully understood. However, it is believed to act by activating the G-protein-coupled receptor GPR55. GPR55 is a receptor that is involved in the regulation of inflammation and pain. Activation of GPR55 by 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has been shown to reduce inflammation and pain in preclinical studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one are still not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in preclinical studies. 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has also been found to reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in preclinical studies. Additionally, 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has been found to reduce the expression of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one for laboratory experiments include its low cost and ease of synthesis. Additionally, 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has been shown to have anti-inflammatory and analgesic effects in preclinical studies, making it an attractive option for laboratory studies. The main limitation of using 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one for laboratory experiments is that its mechanism of action is still not fully understood.
Zukünftige Richtungen
For 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one research include studying its mechanism of action in more detail, exploring its potential use in the treatment of cancer and other diseases, and studying its potential use in the development of new drugs and drug delivery systems. Additionally, further research should be conducted to explore the potential therapeutic uses of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one in humans and to investigate its potential side effects. Finally, further research should be conducted to explore the potential synergistic effects of 2-(2-Bromoethyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one in combination with other drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTWDIQPXUGQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















